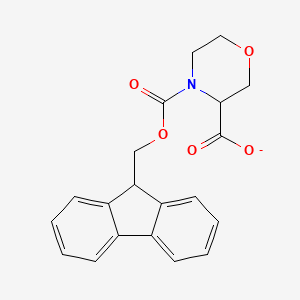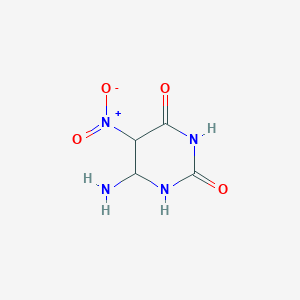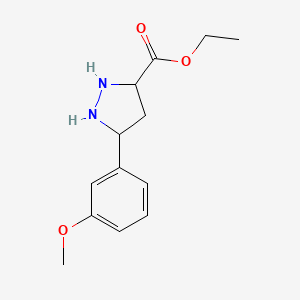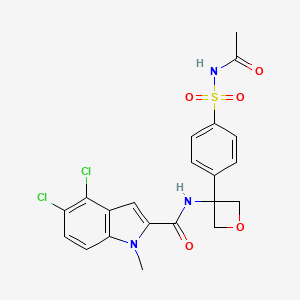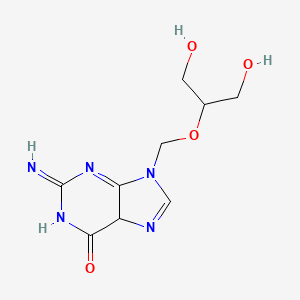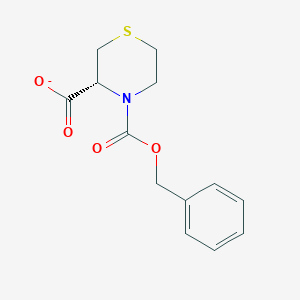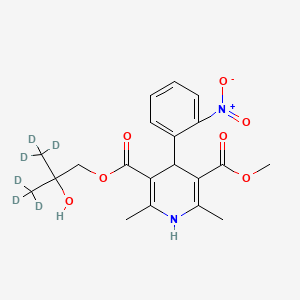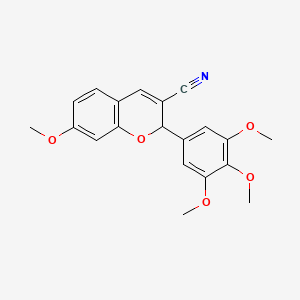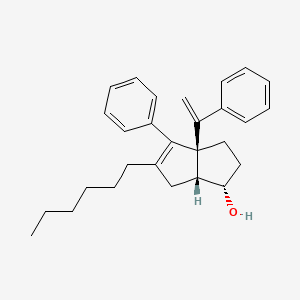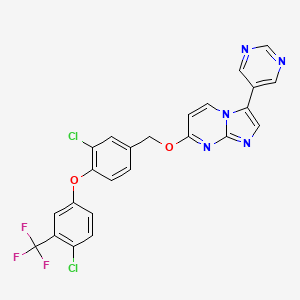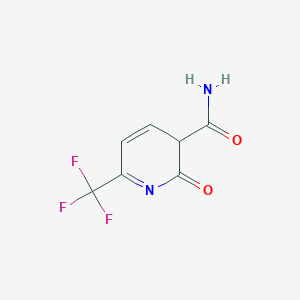
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide typically involves the reaction of 6-trifluoromethyl-2H-pyran with ethyl cyanocarboxylate N-oxide. This reaction proceeds through a [3+2] cycloaddition mechanism, resulting in the formation of the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide involves its participation in [3+2] cycloaddition reactions. This compound acts as a dipolarophile, reacting with nitrile oxides to form isoxazoline derivatives . These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the reactivity of the compound. The resulting products can interact with various molecular targets and pathways, influencing biochemical processes and exhibiting potential biological activities .
Comparison with Similar Compounds
Similar Compounds
6-trifluoromethyl-2H-thiopyran: This compound shares the trifluoromethyl group and pyran ring structure but differs in its overall chemical composition.
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate: Similar in structure, this compound is used as a precursor in the synthesis of diverse trifluoromethyl heterocycles.
Uniqueness
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide is unique due to its specific combination of a trifluoromethyl group and a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-3H,(H2,11,13) |
InChI Key |
PEGNVWCFSRXVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
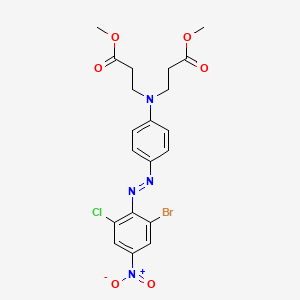
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
